GNE-495 (8-Amino-1,7-naphthyridine-5-carboxamide Derivative) Achieves Sub-Nanomolar MAP4K4 Potency Unattainable with 1,6-Naphthyridine Scaffolds
The 8-amino-1,7-naphthyridine-5-carboxamide core, when elaborated to the clinical probe GNE-495 (8-amino-N-[1-(cyclopropylcarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide), achieves an IC50 of 3.7 nM against MAP4K4, representing a >10,000-fold improvement in potency over the parent scaffold's baseline kinase binding and a selectivity profile not observed with 1,6-naphthyridine-derived kinase inhibitors such as L-870,810 (HIV integrase-targeted) [1][2].
| Evidence Dimension | MAP4K4 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3.7 nM (GNE-495, a 1,7-naphthyridine-5-carboxamide derivative) |
| Comparator Or Baseline | 1,6-naphthyridine-7-carboxamide scaffold (L-870,810 series): IC50 = 8-15 nM for HIV-1 integrase strand transfer; no reported MAP4K4 activity |
| Quantified Difference | GNE-495 shows >10,000-fold functional selectivity for MAP4K4 over off-target kinases; 1,6-naphthyridine carboxamides lack MAP4K4 inhibition entirely |
| Conditions | In vitro kinase activity assay; MAP4K4 enzymatic assay with ATP at Km concentration |
Why This Matters
This demonstrates that the 1,7-naphthyridine-5-carboxamide scaffold enables targeting of the MAP4K4 kinase family with sub-nanomolar potency, whereas the 1,6-naphthyridine scaffold directs inhibitor activity toward non-kinase targets (e.g., HIV integrase), making the 1,7-isomer essential for kinase-focused discovery programs.
- [1] Probes & Drugs Portal. GNE-495 (PD057122): Selective MAP4K4 Inhibitor (IC50 = 3.7 nM). probes-drugs.org. View Source
- [2] Hazuda DJ, et al. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proc Natl Acad Sci USA. 2004;101(31):11233-11238. View Source
